5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride is a chemical compound with the molecular formula . This compound is classified as a pyridine derivative, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a pyrrolidine group at the 2-position. Its unique structural properties make it valuable in various chemical and pharmaceutical research applications, particularly in medicinal chemistry and organic synthesis.
5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride belongs to the class of heterocyclic compounds, specifically pyridine derivatives. Its classification is significant for understanding its reactivity and potential applications in drug development and synthesis.
The synthesis of 5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride typically involves two main steps:
Industrial production methods may optimize these synthetic routes for large-scale production. Techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and yield.
The molecular structure of 5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride can be described using several identifiers:
The structure features a pyridine ring substituted with a bromine atom and a pyrrolidine moiety, contributing to its biological activity and chemical reactivity .
The InChI representation provides a standardized way to describe the compound's structure:
5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride participates in various chemical reactions due to its functional groups. Key reactions include:
The specific products formed depend on the reagents and conditions used during these reactions. Ongoing research focuses on understanding these pathways to optimize synthetic strategies and explore new applications .
Research indicates that 5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride may interact with various biomolecules, modulating biological processes through its binding affinity to specific molecular targets. This interaction is crucial for its potential therapeutic applications.
Studies are ongoing to elucidate the precise mechanisms through which this compound exerts its biological effects. Preliminary findings suggest that its unique structure may enable selective interactions with certain proteins or enzymes, which could lead to novel therapeutic strategies .
The physical properties of 5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.56 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in water (as hydrochloride) |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
5-Bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride has several significant applications in scientific research:
Regioselective bromination at the C5 position of pyridine scaffolds is critical for synthesizing 5-bromo-2-(pyrrolidin-3-yl)pyridine hydrochloride. Direct electrophilic bromination of pyridines suffers from low regioselectivity due to inherent electronic asymmetry. Modern strategies employ:
Table 1: Regioselective Bromination Methods Comparison
| Method | Reagent System | Regioselectivity (%) | Yield (%) | Key Limitation |
|---|---|---|---|---|
| Directed Metalation | n-BuLi/Br₂ (Boc-protected) | >85 | 70–75 | Sensitivity to protic solvents |
| Pd-Catalyzed C–H | Pd(OAc)₂/NBS | 70–90 | 65–80 | Narrow directing group scope |
| Halogen Exchange | CuBr/DMF, 150°C, MW | >95 (C5 retention) | 80–85 | Requires dibromide precursors |
Key challenges include avoiding overbromination and managing the deactivating effect of pyrrolidine nitrogen. Protecting groups (Boc, Cbz) mitigate side reactions but require acidic deprotection, complicating workflows [4] [6].
Stereoselective introduction of the pyrrolidin-3-yl group at C2 of pyridine hinges on chiral induction during C–N bond formation. Key approaches include:
Table 2: Stereochemical Control Strategies for Pyrrolidine Attachment
| Strategy | Conditions | ee or de (%) | Yield (%) | Advantage |
|---|---|---|---|---|
| Rh-Catalyzed Hydrogenation | Rh/(R,R)-Et-DuPHOS, 80 psi H₂, MeOH | 92–98 ee | 90–95 | High enantiopurity; scalable |
| Chiral Sulfinimine Alkylation | tert-Butanesulfinamide, Ti(OEt)₄, RMgBr | 88–94 ee | 70–82 | Flexible R-group incorporation |
| 1,3-Dipolar Cycloaddition | Sarcosine/PFA, toluene, reflux | <4:1 dr | 45–60 | Single-step annulation |
The Boc-protected pyrrolidine intermediate enables stereochemical preservation during final hydrochloride salt formation. However, N-deprotection with HCl often causes racemization unless performed at 0–5°C [5] [8].
Converting 5-bromo-2-(pyrrolidin-3-yl)pyridine to its hydrochloride salt optimizes crystallinity, stability, and bioavailability. Critical parameters include:
Table 3: Hydrochloride Salt Crystallization Optimization
| Solvent | Acid Source | Temperature (°C) | Recovery (%) | Purity (HPLC %) | Crystal Morphology |
|---|---|---|---|---|---|
| IPA | Gaseous HCl | 0–5 | >95 | 99.5 | Prismatic needles |
| Acetone | 2M HCl in Et₂O | 25 | 85 | 98.9 | Fine plates |
| EtOAc | Conc. HCl/IPA | -10 | 78 | 99.2 | Aggregated microcrystals |
Post-crystallization, solids are dried under vacuum (40°C, 48 h) to achieve residual solvents <500 ppm (ICH Q3C). Salt identity is confirmed via XRPD (characteristic peaks at 2θ = 8.7°, 17.3°) and DSC (endotherm at 192°C) [1] [2].
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2